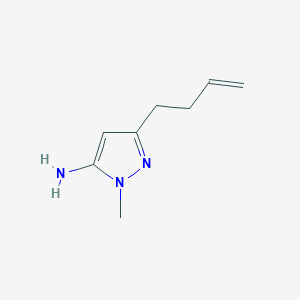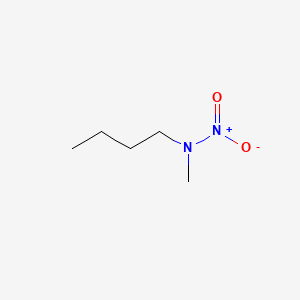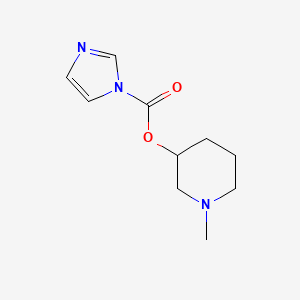![molecular formula C6H12N2O B13796261 Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl]-](/img/structure/B13796261.png)
Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl]- is a chemical compound with a unique structure that includes an ethanone group attached to a pyrrolidinyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl]- typically involves the reaction of 2-aminopyrrolidine with ethanone under specific conditions. One common method includes the use of hydroxylamine hydrochloride and sodium hydroxide in an ethanol-water mixture, followed by extraction with ethyl acetate and purification through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted ethanone derivatives, which can be further utilized in different chemical syntheses.
Aplicaciones Científicas De Investigación
Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications
Mecanismo De Acción
The mechanism of action of Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Ethanone,1-(2-pyridinyl)-: Similar structure but with a pyridinyl ring instead of a pyrrolidinyl ring.
Ethanone,1-(1-methyl-1H-pyrrol-2-yl)-: Contains a methyl group on the pyrrolidinyl ring.
Uniqueness
Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl]- is unique due to its specific stereochemistry and the presence of an amino group, which can significantly influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C6H12N2O |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
1-[(2S)-1-aminopyrrolidin-2-yl]ethanone |
InChI |
InChI=1S/C6H12N2O/c1-5(9)6-3-2-4-8(6)7/h6H,2-4,7H2,1H3/t6-/m0/s1 |
Clave InChI |
OWDKHIQAFOBZDQ-LURJTMIESA-N |
SMILES isomérico |
CC(=O)[C@@H]1CCCN1N |
SMILES canónico |
CC(=O)C1CCCN1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Quinolinium, 1-ethyl-2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-6-methoxy-, iodide](/img/structure/B13796181.png)


![N,N,1-Tris(trimethylsilyl)-5-[(trimethylsilyl)oxy]-1H-indole-3-ethanamine](/img/structure/B13796208.png)
![1-[2-(2-Thienyl)ethyl]-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13796209.png)






![Butanoic acid, heptafluoro-, 4-[2-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]ethyl]phenyl ester](/img/structure/B13796240.png)

